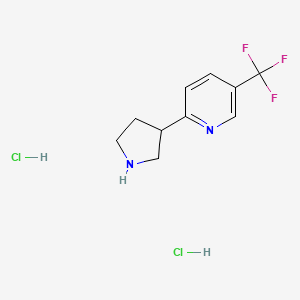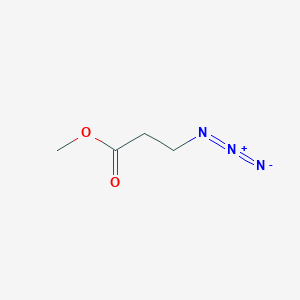
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone: is a chemical compound used in scientific research. It possesses diverse applications due to its unique structure, making it valuable for drug discovery and development, as well as studies on molecular interactions and biological processes.
Preparation Methods
The synthetic routes and reaction conditions for (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone are complex and involve multiple steps. Typically, the synthesis begins with the preparation of the core structures, followed by the introduction of functional groups through various chemical reactions. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used to study molecular interactions and biological processes.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, making it a valuable tool for studying cellular mechanisms and developing new therapies.
Comparison with Similar Compounds
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone is unique due to its specific structure and functional groups. Similar compounds include other piperidine and morpholine derivatives, which may have different properties and applications. The uniqueness of this compound lies in its ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c22-19-14-23-8-7-20(19)28-18-2-1-9-25(15-18)21(26)16-3-5-17(6-4-16)24-10-12-27-13-11-24/h3-8,14,18H,1-2,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLSZFYDRLJATI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]oxolane-3-carboxamide](/img/structure/B2600961.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/new.no-structure.jpg)
![(Z)-ethyl 2-(6-bromo-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2600969.png)
![3-(benzenesulfonyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]propanamide](/img/structure/B2600972.png)
![methyl 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B2600974.png)
![1-(pyrrolidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2600975.png)

![N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2600977.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2600979.png)
![1-(4-Cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2600981.png)

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3-fluoropropyl sulfide](/img/structure/B2600983.png)
